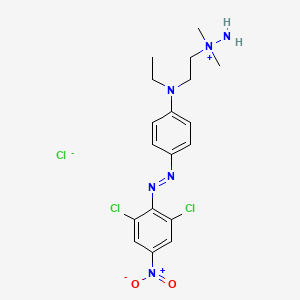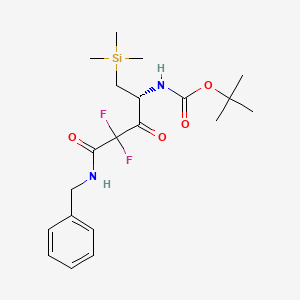![molecular formula C13H19NO4S B12805128 Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate CAS No. 69891-55-0](/img/structure/B12805128.png)
Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 328011 involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions typically include the use of specific reagents such as 2-chloro-4-fluoroaniline and 5-methylpyrimidine-4-carboxylic acid. The final product is obtained through a series of reactions including amination, cyclization, and carboxamidation . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
NSC 328011 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
NSC 328011 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the MAPK/ERK pathway.
Biology: It helps in understanding cell signaling and proliferation.
Industry: It may be used in the development of new therapeutic agents targeting the MAPK/ERK pathway.
Mechanism of Action
NSC 328011 exerts its effects by selectively inhibiting ERK1/2. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
NSC 328011 is unique due to its high selectivity and potency towards ERK1/2. Similar compounds include:
VX-11e: Another ERK inhibitor with a different chemical structure but similar mechanism of action.
SCH772984: A selective ERK1/2 inhibitor with distinct pharmacokinetic properties.
BVD-523: An ERK inhibitor used in clinical trials for cancer therapy. NSC 328011 stands out due to its specific binding affinity and effectiveness in inhibiting ERK1/2 at low concentrations.
Properties
CAS No. |
69891-55-0 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate |
InChI |
InChI=1S/C13H19NO4S/c1-6-9(12(16)18-5)13(3)14-7(2)8(10(6)19-13)11(15)17-4/h6,9-10,14H,1-5H3 |
InChI Key |
PFGPLHOPUCWBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(=C(NC(C1C(=O)OC)(S2)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


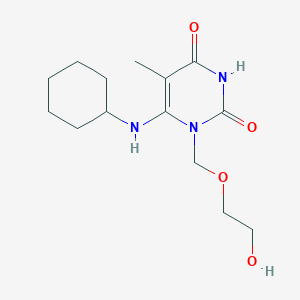

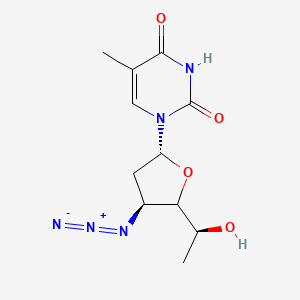

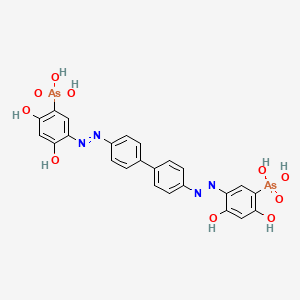
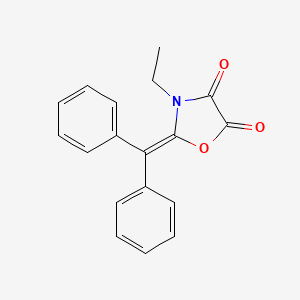
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
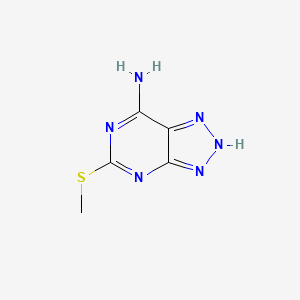

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)

